molecular formula C6H6N2O3 B2512972 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid CAS No. 1522963-96-7

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2512972
CAS No.: 1522963-96-7
M. Wt: 154.125
InChI Key: MMFKCRSYUIQPJG-UHFFFAOYSA-N
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Description

“6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 949739-54-2 . It has a molecular weight of 196.21 and its IUPAC name is 2-isopropyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O3/c1-4(2)7-10-5(3)6(9(13)14)8(12)11-7/h10H,1-3H3,(H,11,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.21 . It is stored at room temperature and is available in powder form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthetic Approaches and Reactions

The compound and its derivatives, often referred to within the context of Biginelli compounds, are central to various synthetic strategies. Kappe and Roschger (1989) explored the methylation and acylation reactions of these compounds, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others (Kappe & Roschger, 1989). Similarly, the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones using the Biginelli reaction highlights the versatility of these compounds in generating novel pyrimidines (Terentjeva et al., 2013).

Oxidation Studies

Oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives with selenium dioxide was investigated by Khanina and Dubur (1982), revealing that the 6-methyl group could be oxidized to various functional groups, depending on the reaction conditions and substrate substitution patterns (Khanina & Dubur, 1982).

Biological Activities

Antimicrobial and Antifungal Properties

Shastri and Post (2019) synthesized a series of dihydropyrimidine derivatives, showcasing significant antimicrobial activity. This illustrates the potential of these compounds in developing new antimicrobial agents (Shastri & Post, 2019).

Antihypertensive and Anti-ulcer Activities

Research by Rana et al. (2004) and (2011) into dihydropyrimidine derivatives revealed compounds with promising antihypertensive and anti-ulcer activities, suggesting therapeutic potentials in these areas (Rana et al., 2004); (Rana et al., 2011).

Crystal Structure and In-Silico Studies

The crystal structure analysis of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate provided insights into the molecular configuration and non-covalent interactions pivotal for understanding the compound's reactivity and potential biological interactions (Huseynzada et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the catabolism of purines to uric acid . The compound binds to the active site of xanthine oxidase, inhibiting its activity and thereby reducing the production of uric acid. This interaction is primarily mediated through hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Cellular Effects

The effects of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways and gene expression. By inhibiting xanthine oxidase, it reduces oxidative stress within cells, as the enzyme is a significant source of reactive oxygen species (ROS). This reduction in ROS levels can lead to decreased cellular damage and improved cell function . Additionally, the compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammation.

Molecular Mechanism

At the molecular level, 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of xanthine oxidase involves binding to the enzyme’s active site, where it forms hydrogen bonds with residues such as Glu802 and Arg880 . This binding prevents the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Additionally, the compound may influence other enzymes and proteins involved in oxidative stress and inflammation through similar binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been studied over various time periods. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity over extended periods. It may undergo degradation under certain conditions, such as extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces uric acid levels without significant adverse effects . At higher doses, it may cause toxicity, including liver and kidney damage, due to excessive inhibition of xanthine oxidase and accumulation of its substrates . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical effects.

Metabolic Pathways

4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is involved in metabolic pathways related to purine catabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the levels of metabolites like hypoxanthine, xanthine, and uric acid . The compound’s inhibition of these enzymes can alter metabolic flux and reduce the production of reactive oxygen species, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the liver and kidneys, where xanthine oxidase is predominantly expressed . The compound’s distribution is influenced by its physicochemical properties, including solubility and stability.

Subcellular Localization

The subcellular localization of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with xanthine oxidase and other enzymes involved in purine metabolism . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on target enzymes.

Properties

IUPAC Name

4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-4(6(10)11)5(9)8-2-7-3/h2H,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKCRSYUIQPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522963-96-7
Record name 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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